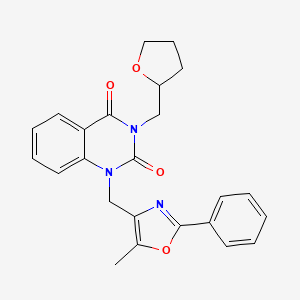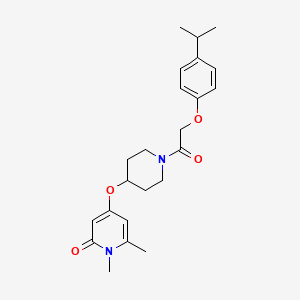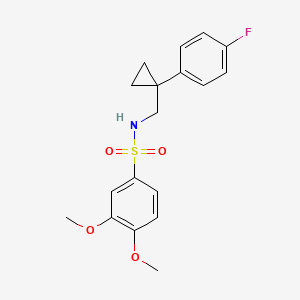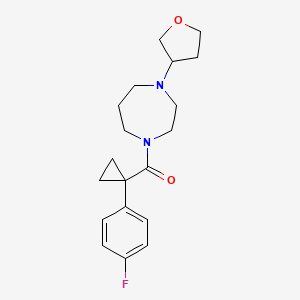
(1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a heterocyclic compound . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of this compound has been described in a study . The compound was designed by utilizing 5-bromo-2-chlorobenzoic acid as the starting material, yielding (5-bromo-2-chlorophenyl) (4-fluorophenyl) methanone. It reacted with (S)-tetrahydrofuran-3-ol to produce (S)- (5-bromo-2-chlorophenyl) (4- ( (tetrahydrofuran-3-yl)oxy)phenyl)methanone. The title compound was obtained after the reduction of the compound with 1,1,3,3-tetramethyldisiloxane .Molecular Structure Analysis
The molecular formula of the compound is C17H22FNO2.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Aplicaciones Científicas De Investigación
Fluorofunctionalization of Ketones
Research by Stavber, Jereb, and Zupan (2002) explored the use of fluorine atom transfer reagents for direct regiospecific fluorofunctionalization of ketones. This process transforms various derivatives, including 1-indanone and 1-tetralone, into their corresponding α-fluoro derivatives, highlighting a potential application in modifying compounds like (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone (Stavber, Jereb, & Zupan, 2002).
Synthesis of Ciproxifan
Stark (2000) details the synthesis of cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (ciproxifan), a histamine H3-receptor antagonist. The key reaction in this synthesis involves SNAr for acylated fluoroaromatics, a process potentially relevant for synthesizing related compounds (Stark, 2000).
Anti-Tubercular Agents
Dwivedi et al. (2005) conducted a study on the synthesis of phenyl cyclopropyl methanones, evaluating their anti-tubercular activities. The synthesized compounds displayed significant activity against M. tuberculosis H37Rv, suggesting their potential as anti-mycobacterial agents, which might include compounds similar to this compound (Dwivedi et al., 2005).
Liquid Chromatography and Detection of Amino Acids
Watanabe and Imai (1981) used 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent for high-performance liquid chromatography of amino acids. This method, involving derivatives similar to this compound, could be applied for sensitive detection and analysis of various amino acids (Watanabe & Imai, 1981).
P2X7 Antagonist Clinical Candidate Discovery
Chrovian et al. (2018) developed a series of P2X7 antagonists for mood disorder treatment, utilizing a dipolar cycloaddition reaction/Cope elimination sequence. This research offers insight into novel synthetic routes potentially applicable to compounds like this compound, particularly in the development of pharmaceuticals (Chrovian et al., 2018).
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c20-16-4-2-15(3-5-16)19(7-8-19)18(23)22-10-1-9-21(11-12-22)17-6-13-24-14-17/h2-5,17H,1,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVVJQDQMFAYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2880076.png)
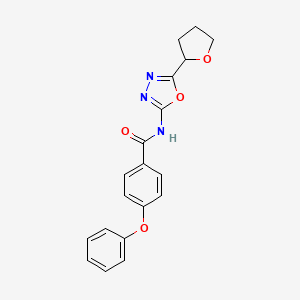
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2880080.png)
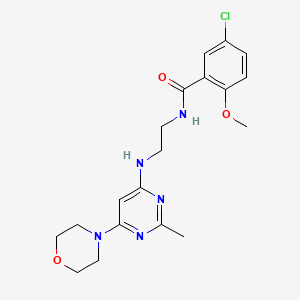

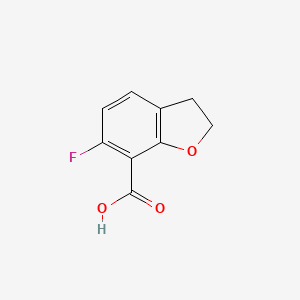


![6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880093.png)
![N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2880094.png)
